molecular formula C7H11Br B8741382 (2-Bromoethylidene)cyclopentane CAS No. 931-42-0

(2-Bromoethylidene)cyclopentane

Cat. No.: B8741382
CAS No.: 931-42-0
M. Wt: 175.07 g/mol
InChI Key: BQOYKRPKRYFJSK-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclopentane (CAS 18928-94-4) is a brominated cyclic hydrocarbon with the molecular formula C₇H₁₃Br and a molecular weight of 177.085 g/mol . It consists of a cyclopentane ring substituted with a 2-bromoethyl group (–CH₂CH₂Br). The cyclopentane ring provides structural rigidity, while the bromine atom introduces electrophilicity, enabling participation in nucleophilic substitution (SN2) reactions . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its physical properties include moderate volatility (predicted boiling point >150°C based on structural analogs) and solubility in nonpolar solvents .

Properties

CAS No.

931-42-0

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

2-bromoethylidenecyclopentane

InChI

InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h5H,1-4,6H2

InChI Key

BQOYKRPKRYFJSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCBr)C1

Origin of Product

United States

Comparison with Similar Compounds

Bromocyclopentane (C₅H₉Br)

  • Structure : Bromine directly attached to the cyclopentane ring.
  • Reactivity : Allylic bromine facilitates elimination reactions (e.g., dehydrohalogenation to cyclopentene). In contrast, (2-bromoethyl)cyclopentane undergoes SN2 reactions due to its primary bromide position .
  • Applications : Bromocyclopentane is a precursor for cyclopentene synthesis, while (2-bromoethyl)cyclopentane is used in alkylation reactions .

(2-Bromo-1-methoxyethyl)cyclopentane (C₈H₁₅BrO)

  • Structure : Additional methoxy (–OCH₃) group adjacent to the bromine.
  • Reactivity : The methoxy group increases steric hindrance, slowing SN2 kinetics compared to (2-bromoethyl)cyclopentane. It may also participate in ether-specific reactions .
  • Physical Properties : Higher molecular weight (207.111 g/mol ) and lower volatility than (2-bromoethyl)cyclopentane .

1,1-Bis(2-bromoethyl)cyclopentane (C₉H₁₄Br₂)

  • Structure : Two bromoethyl groups attached to the same cyclopentane carbon.
  • Reactivity : Enhanced electrophilicity enables crosslinking in polymer chemistry, unlike the single-site reactivity of (2-bromoethyl)cyclopentane .

Cyclopentane Derivatives with Non-Halogen Substituents

Methylcyclopentane (C₆H₁₂)

  • Structure : Methyl group (–CH₃) attached to cyclopentane.
  • Reactivity : Lacks electrophilic sites; primarily undergoes combustion or free-radical halogenation. (2-Bromoethyl)cyclopentane is more reactive due to bromine .
  • Applications : Methylcyclopentane is a fuel additive, whereas (2-bromoethyl)cyclopentane serves as a synthetic intermediate .

Cyclopentene (C₅H₈)

  • Structure : Unsaturated cyclopentane with one double bond.
  • Reactivity: Undergoes addition reactions (e.g., hydrogenation, epoxidation).
  • Thermal Stability : Cyclopentene’s double bond increases ring strain, making it less thermally stable than (2-bromoethyl)cyclopentane .

Halogenated Cycloalkanes

Bromocyclohexane (C₆H₁₁Br)

  • Structure : Bromine on a six-membered cyclohexane ring.
  • Reactivity : Similar SN2 reactivity, but slower due to steric hindrance from the larger ring. Cyclopentane’s smaller ring in (2-bromoethyl)cyclopentane enhances reaction rates .
  • Physical Properties : Higher boiling point (166°C) than (2-bromoethyl)cyclopentane due to increased molecular weight and ring size .

Chlorocyclopentane (C₅H₉Cl)

  • Structure : Chlorine substituent on cyclopentane.
  • Reactivity : Less reactive in SN2 due to weaker leaving group (Cl⁻ vs. Br⁻). (2-Bromoethyl)cyclopentane is preferred in synthesis requiring faster kinetics .

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